molecular formula C19H17NO B496983 N-(3,5-dimethylphenyl)-2-naphthamide

N-(3,5-dimethylphenyl)-2-naphthamide

Cat. No.: B496983
M. Wt: 275.3g/mol
InChI Key: RTJRUNGCFSYFAX-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-naphthamide is a naphthalene-2-carboxamide derivative featuring a 3,5-dimethylphenyl substituent on the amide nitrogen. The 3,5-dimethylphenyl group contributes to lipophilicity and electronic effects, influencing bioactivity .

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3g/mol

IUPAC Name

N-(3,5-dimethylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO/c1-13-9-14(2)11-18(10-13)20-19(21)17-8-7-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3,(H,20,21)

InChI Key

RTJRUNGCFSYFAX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Electronic and Steric Influences

The PET-inhibiting activity of N-(disubstituted-phenyl)naphthalamides is highly dependent on substituent electronic properties and positions. Key comparisons include:

  • Meta-substitution optimizes spatial alignment for binding .
  • N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM): Despite the electron-withdrawing fluorine substituents, comparable activity suggests lipophilicity and substituent position (meta) are critical drivers .
  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Ortho/meta substitution reduces activity compared to purely meta-substituted analogs, highlighting steric hindrance as a limiting factor .

Table 1: Substituent Impact on PET Inhibition

Compound Substituents (Position) Electronic Nature IC50 (PET Inhibition) Key Factor
N-(3,5-Dimethylphenyl)-3-hydroxynaphthamide 3,5-dimethyl (meta) Electron-donating ~10 µM Lipophilicity, meta alignment
N-(3,5-Difluorophenyl)-3-hydroxynaphthamide 3,5-difluoro (meta) Electron-withdrawing ~10 µM Lipophilicity, meta alignment
N-(2,5-Dimethylphenyl)-3-hydroxynaphthamide 2,5-dimethyl (ortho/meta) Electron-donating Higher than 10 µM Steric hindrance

Positional Isomerism: Meta vs. Ortho/Substituents

  • Metalaxyl (N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine methyl ester) : This fungicide uses ortho-dimethyl groups, demonstrating that substituent position drastically alters biological targets (PSII inhibition vs. fungal enzyme targeting) .
  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Meta-substitution here results in distinct crystal packing via N–H⋯O hydrogen bonds, contrasting with ortho-substituted analogs that exhibit different solid-state geometries .

Core Structure Variations

  • N-(3,5-Dimethylphenyl)acetamide Derivatives : Replacement of the naphthalene core with simpler acetamide moieties (e.g., 2,2,2-trichloro-acetamide) reduces PET inhibition but retains crystallographic similarities in hydrogen bonding .
  • Sulfonamide Analogs (e.g., N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide) : Sulfonamides exhibit larger S–O bond angles (53.9° vs. 46.1–67.9° in other sulfonamides), influencing solubility and molecular packing .

Table 2: Structural and Functional Comparisons

Compound Type Example Key Feature Biological/Physical Impact
Naphthamide N-(3,5-Dimethylphenyl)-2-naphthamide PET inhibition (IC50 ~10 µM) Herbicidal activity
Acetamide N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Hydrogen-bonded chains in crystals Altered solubility/stability
Sulfonamide N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide Large S–O bond angles (53.9°) Unique crystal packing

Crystallographic and Physicochemical Properties

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide: Forms infinite chains via N–H⋯O and C–H⋯O interactions, contrasting with monomeric structures of less substituted analogs .

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